molecular formula C10H12ClNO3 B3121081 Ethyl 2-(4-amino-2-chlorophenoxy)acetate CAS No. 27906-24-7

Ethyl 2-(4-amino-2-chlorophenoxy)acetate

Cat. No. B3121081
CAS RN: 27906-24-7
M. Wt: 229.66 g/mol
InChI Key: UIVVZKKCRPYSOC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-2-chlorophenoxy)acetate is a chemical compound with the formula C10H12ClNO3 and a molecular weight of 229.66 . It is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of Ethyl 2-(4-amino-2-chlorophenoxy)acetate involves the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-amino-2-chlorophenoxy)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further connected to a chlorophenoxy group (C6H4ClO) via an oxygen atom . The presence of the chlorine atom on the phenyl ring and the ethyl group on the acetate group contribute to the unique properties of this compound .


Physical And Chemical Properties Analysis

Ethyl 2-(4-amino-2-chlorophenoxy)acetate is a white crystalline powder with a melting point of 135-139°C . It is easily soluble in water but insoluble in ether, benzene, and chloroform .

Scientific Research Applications

Synthesis and Antimicrobial Studies

  • Ethyl 2-(4-amino-2-chlorophenoxy)acetate is used in the synthesis of 4‐Oxo‐thiazolidine derivatives, which have shown potential as antimicrobial agents. These derivatives were created through a series of chemical reactions and their structures were confirmed by various analytical methods (Patel, Mistry, & Desai, 2009).

Development of Potential Pesticides

  • It is involved in the creation of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are identified as potential pesticides. Their properties were characterized using X-ray powder diffraction (Olszewska, Tarasiuk, & Pikus, 2009).

Hypolipemic Activity Studies

  • Related compounds of Ethyl 2-(4-amino-2-chlorophenoxy)acetate have been synthesized and tested for their lipid-lowering effects in rats, showing promising results compared to clofibrate, a known hypolipemic agent (Metz & Specker, 1975).

Polymerization Studies

  • This compound is also used in the polymerization process of Poly(2-ethyl-2-oxazoline), which is significant for biomedical applications due to its high water solubility and commercial availability (Vergaelen et al., 2020).

Production of Ethyl 2-(4-isocyanatophenyl) Acetate

  • The compound is utilized in the preparation of ethyl 2-(4-isocyanatophenyl)acetate, a process involving various factors like solvent choice and reaction time (Wu Jian-biao, 2008).

Corrosion Inhibition Studies

  • Research includes its use in studying the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid media, indicating a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

properties

IUPAC Name

ethyl 2-(4-amino-2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVVZKKCRPYSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-amino-2-chlorophenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Qiu, F Chi, D Zhou, Z Xie, Y Liu, H Wu… - Journal of Medicinal …, 2023 - ACS Publications
The feedback activation of the Janus kinase (JAK)–STAT pathway leads to the fact that solid cancers are not sensitive to histone deacetylase (HDAC) inhibitors. Herein, a series of novel …
Number of citations: 4 pubs.acs.org

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